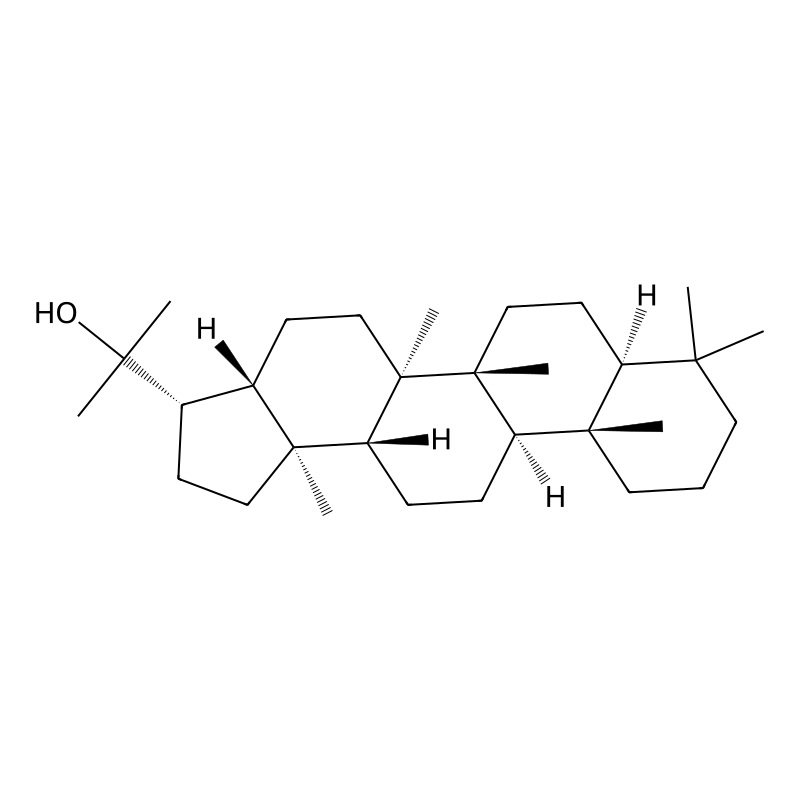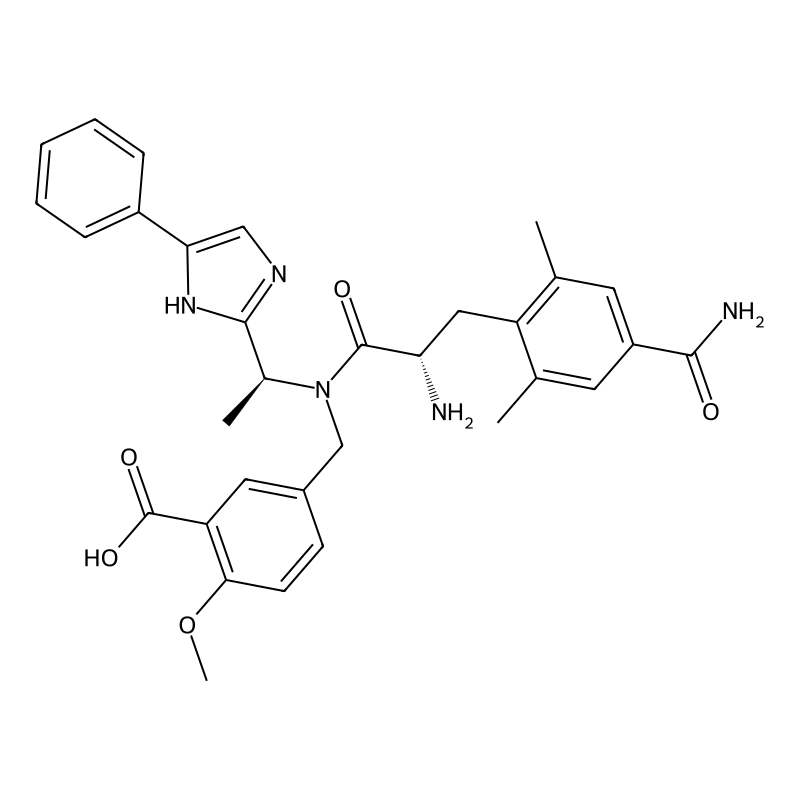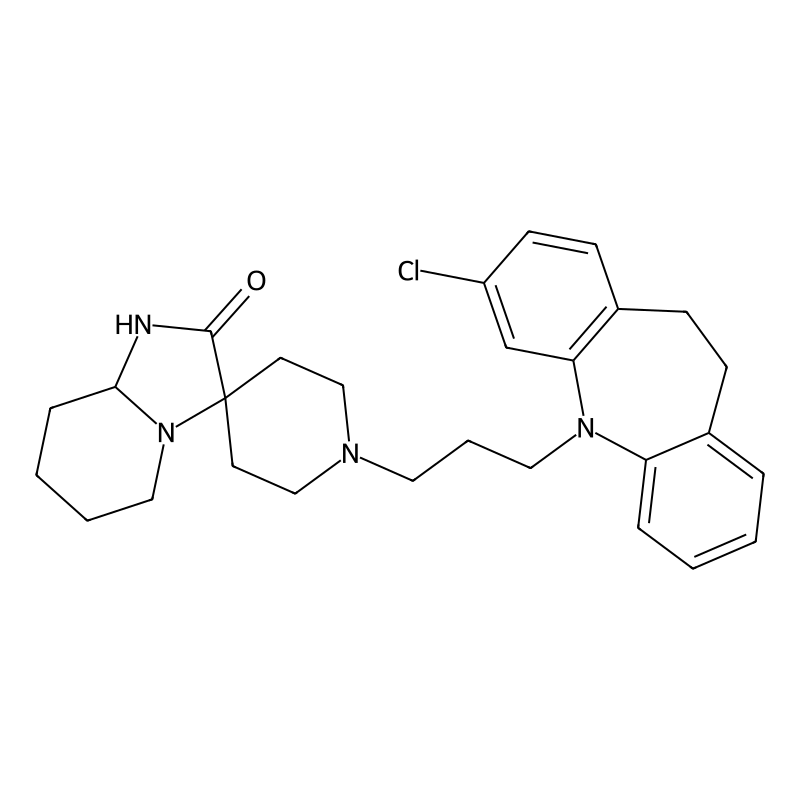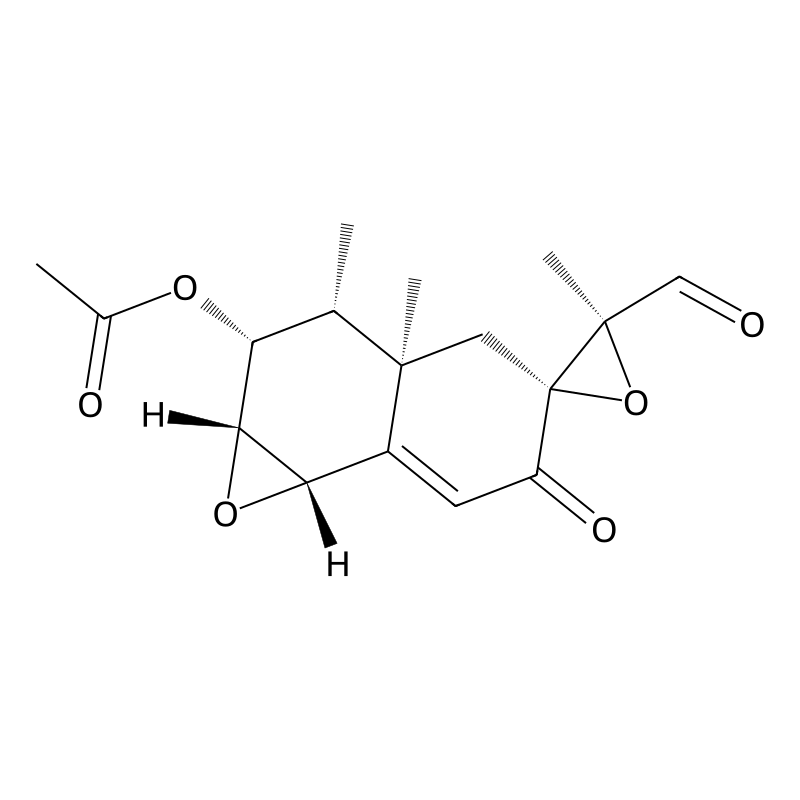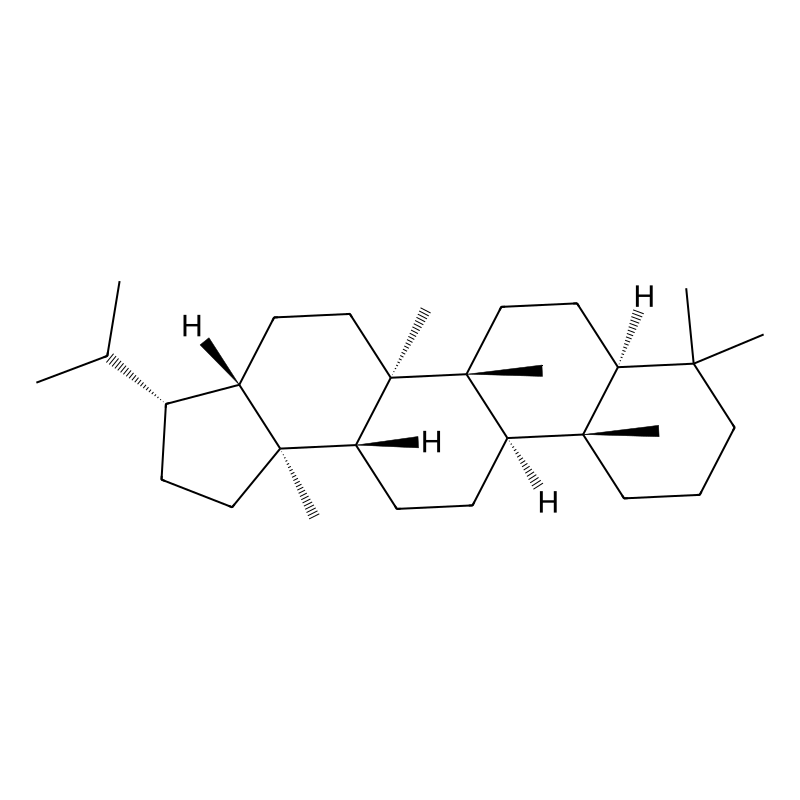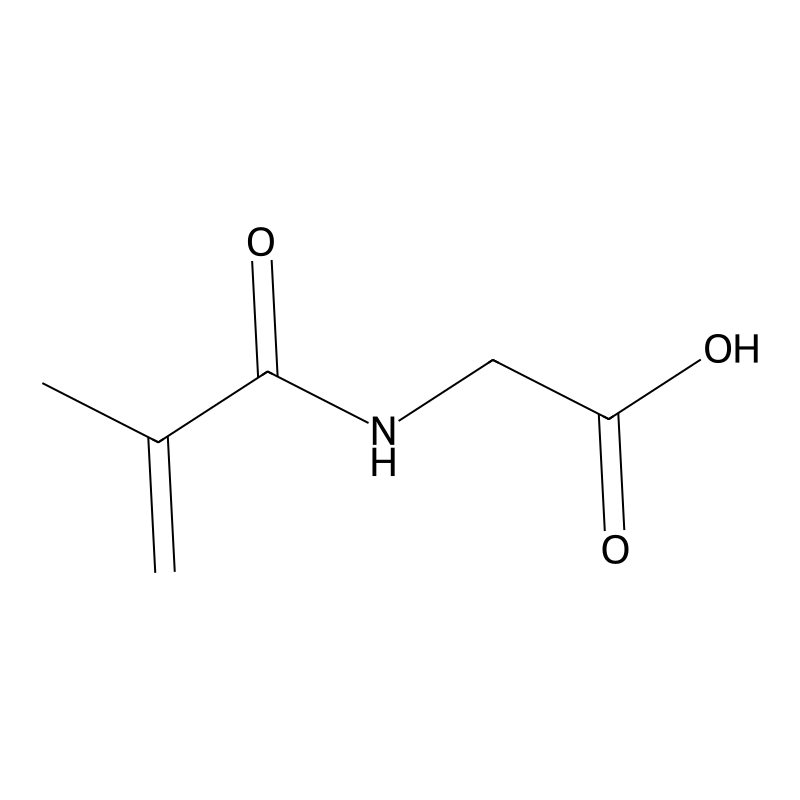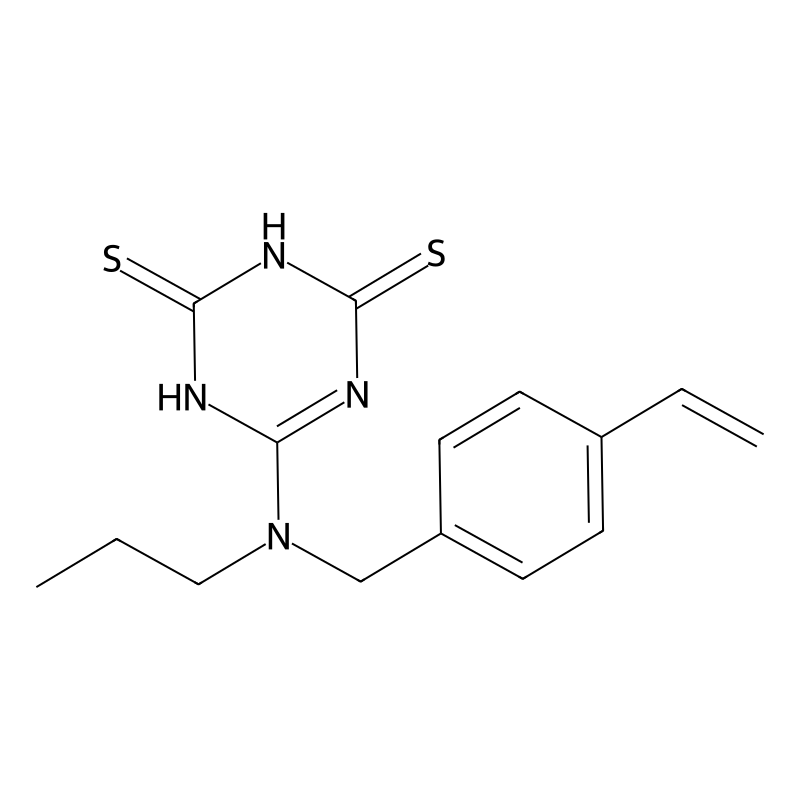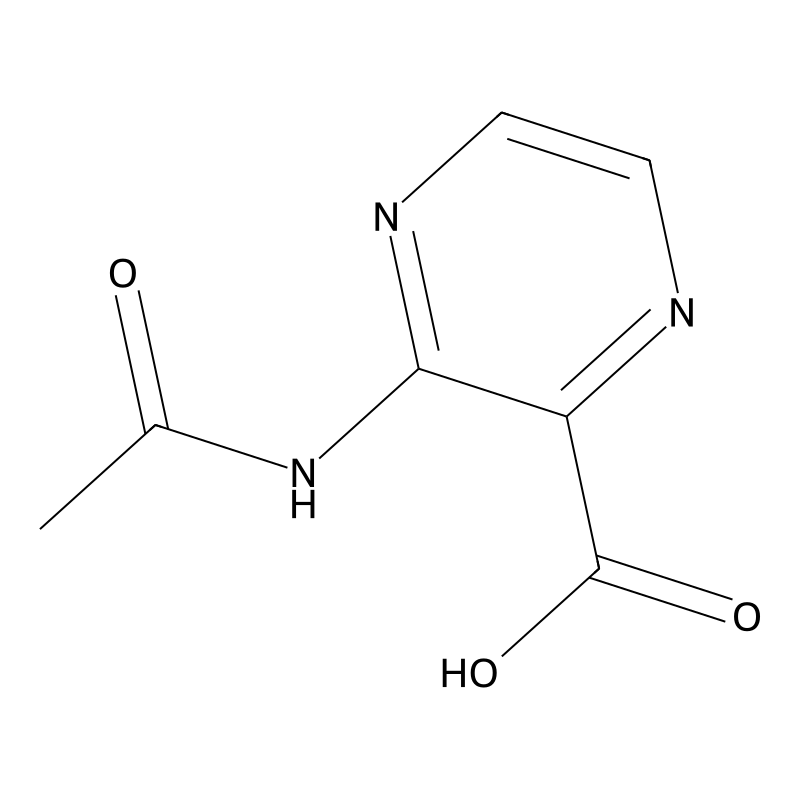5-Fluoro-2-mercaptobenzoic acid
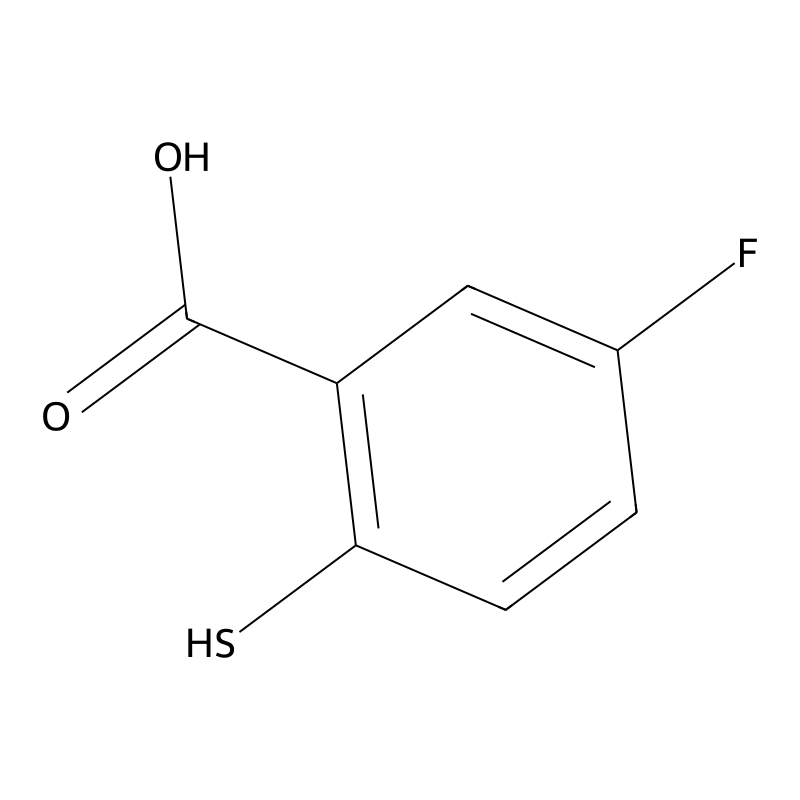
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Fluoro-2-mercaptobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 172.18 g/mol. The compound features a fluoro substituent at the 5-position and a mercapto (sulfhydryl) group at the 2-position of the benzene ring, which contributes to its chemical reactivity and biological properties. It is typically found as a white to off-white crystalline solid with a melting point around 137 °C .
Medicinal Chemistry:
- Drug discovery and development: 5-F-2-MBA has been used as a building block in the synthesis of novel bioactive molecules with potential therapeutic applications. For example, researchers have synthesized 5-F-2-MBA derivatives with anti-inflammatory and analgesic properties.
- Radiopharmaceutical development: 5-F-2-MBA can be labeled with radioactive isotopes, making it a potential radiotracer for imaging studies in vivo [].
Materials Science:
- Crystal engineering: 5-F-2-MBA can self-assemble into well-defined crystals due to the presence of hydrogen bonding interactions between the carboxylic acid and thiol groups. This property makes it useful for studying crystal growth processes and designing new functional materials.
- Organic electronics: 5-F-2-MBA derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their interesting optoelectronic properties.
Environmental Science:
- Chemical modification of biomolecules: 5-F-2-MBA can be used to modify biomolecules, such as proteins and enzymes, to improve their stability or introduce new functionalities. This technique is being explored for various applications, including biosensing and biocatalysis.
- Esterification: Reacting with alcohols to form esters.
- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with electrophiles.
- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
- Decarboxylation: Under specific conditions, the carboxylic acid group may lose carbon dioxide.
These reactions make it valuable in organic synthesis and medicinal chemistry.
5-Fluoro-2-mercaptobenzoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as:
- Antimicrobial Agent: Exhibiting inhibitory effects against various bacterial strains.
- Antioxidant Properties: The thiol group may confer antioxidant capabilities, helping to neutralize free radicals.
- Enzyme Inhibitor: It may serve as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.
These properties make it a candidate for further research in drug development and therapeutic applications.
Several methods exist for synthesizing 5-Fluoro-2-mercaptobenzoic acid:
- Direct Fluorination: Starting from 2-mercaptobenzoic acid, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
- Substitution Reactions: The introduction of the mercapto group can be performed via nucleophilic substitution on suitable halogenated benzoic acids.
- Reduction Methods: Reduction of corresponding nitro or sulfonyl derivatives can yield the desired mercapto compound.
Each method varies in efficiency and yield, depending on the starting materials and reaction conditions.
5-Fluoro-2-mercaptobenzoic acid finds applications in various fields:
- Pharmaceutical Industry: As an intermediate in the synthesis of bioactive compounds.
- Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.
- Material Science: Used in the development of functional materials that require thiol groups for cross-linking or bonding.
These applications highlight its versatility as a chemical building block.
Studies on interaction mechanisms involving 5-Fluoro-2-mercaptobenzoic acid have revealed its potential to interact with biological targets, including proteins and enzymes. It may form covalent bonds through its thiol group, influencing enzyme activity or protein stability. Investigations into these interactions are crucial for understanding its biological effects and therapeutic potential.
5-Fluoro-2-mercaptobenzoic acid shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Mercaptobenzoic Acid | No fluorine substituent | Commonly used as a reducing agent |
| 5-Fluoro-2-nitrobenzoic Acid | Contains a nitro group instead of thiol | Exhibits different reactivity |
| 4-Fluorothiophenol | Thiol group on a phenolic structure | Different aromatic framework |
| 3-Fluoro-4-hydroxybenzoic Acid | Hydroxy group instead of thiol | Different functional properties |
The unique positioning of the fluorine atom and the presence of both carboxylic and thiol functional groups in 5-Fluoro-2-mercaptobenzoic acid contribute to its distinct chemical behavior compared to these similar compounds. Its dual functionality allows for diverse reactivity patterns that are not present in compounds lacking either feature.
Palladium-Catalyzed S-Benzylation Strategies in Aqueous Media
Palladium-catalyzed S-benzylation has emerged as a robust method for functionalizing 5F2MBA. In aqueous systems, unprotected mercaptobenzoic acids undergo selective benzylation with benzylic alcohols via $$ (\eta^3\text{-benzyl})\text{Pd(II)} $$ intermediates. A study by Corma et al. demonstrated that Pd nanoparticles supported on MgO catalyze the one-pot synthesis of thioethers from 5F2MBA and alcohols through a borrowing hydrogen mechanism. The reaction proceeds via:
- Dehydrogenation of benzyl alcohol to benzaldehyde.
- Thiol addition to form a hemithioacetal intermediate.
- Reductive elimination by Pd hydrides to yield the thioether.
This method achieves yields exceeding 80% under optimized conditions (180°C, 2.5 mol% Pd) and tolerates electron-donating and withdrawing substituents on the benzyl alcohol. Water enhances the reaction by stabilizing charged intermediates and facilitating sp³ C–O bond activation.
Table 1: Palladium-Catalyzed S-Benzylation of 5F2MBA with Substituted Benzyl Alcohols
| Benzyl Alcohol Substituent | Yield (%) | Reference |
|---|---|---|
| -H | 85 | |
| -NO₂ (para) | 78 | |
| -OCH₃ (para) | 82 |
Bimetallic Ir/Cu-Catalyzed Annulation Reactions for Heterocyclic Synthesis
While direct reports of Ir/Cu systems for 5F2MBA derivatization are limited, bimetallic cooperativity is well-documented in analogous systems. For instance, ferrocene-based Ir NHC complexes exhibit synergistic effects in C–H activation, enabling annulation with alkynes. In Cu-catalyzed reactions, terminal alkynes reduce Cu(II) to Cu(I), facilitating alkyne coupling. Applied to 5F2MBA, such systems could enable:
- Cyclization to benzothiazinones via intramolecular C–S bond formation.
- Cross-dehydrogenative coupling with alkynes for fused heterocycles.
A proposed mechanism involves:
- Oxidative addition of 5F2MBA to Ir, generating a metallacycle.
- Alkyne insertion mediated by Cu(I), forming a seven-membered intermediate.
- Reductive elimination to release the heterocyclic product.
Lithiation-Mediated Pathways for Isoquinolinone Derivatives
Though lithiation of 5F2MBA is not explicitly described in the literature, related mercaptobenzoic acids undergo directed ortho-lithiation. For example, 2-mercaptobenzoic acid forms a dianion upon treatment with LDA, which reacts with electrophiles to yield substituted derivatives. Applying this to 5F2MBA:
- Deprotonation at the thiol and carboxylic acid groups.
- Lithiation at the para position to fluorine.
- Quenching with carbonyl electrophiles (e.g., aldehydes) to form isoquinolinone precursors.
This route remains theoretical but aligns with established lithiation chemistry of aromatic thiols.
Solid-Phase Synthesis Techniques for Farnesylated Analogues
Solid-phase synthesis of farnesylated 5F2MBA derivatives could leverage its thiol group for resin immobilization. A hypothetical workflow includes:
- Loading 5F2MBA onto a sulfonyl chloride resin via its thiol group.
- Farnesylation using prenyl bromides under Pd catalysis.
- Cleavage from the resin to yield the farnesylated product.
While no direct examples exist, Pd-catalyzed decarboxylative benzylation of α,α-difluoroketones demonstrates the feasibility of solid-phase C–C bond formation.
HIV-1 integrase catalyzes the insertion of viral DNA into the host genome, making it a critical target for antiretroviral therapy. The 5-fluoro-2-mercaptobenzoic acid scaffold has been structurally optimized to enhance binding to the integrase active site, which contains two magnesium ions (Mg²⁺) essential for catalytic activity [1] [2].
Metal-Chelating Pharmacophore Design
The thiol (-SH) group in 5-fluoro-2-mercaptobenzoic acid serves as a metal-chelating moiety, mimicking the β-diketo acid (DKA) pharmacophore found in first-generation integrase strand transfer inhibitors (INSTIs) like raltegravir [1]. Quantum mechanical studies suggest that the thiol group coordinates with Mg²⁺ ions, displacing water molecules in the active site. Fluorine’s electron-withdrawing effect enhances the acidity of the thiol (pKa ≈ 8.5), promoting deprotonation and stronger metal coordination under physiological conditions [1].
Substituent Effects on Inhibitory Activity
Structural modifications to the benzoic acid core have been explored to improve potency and resistance profiles:
| Position | Substituent | Effect on IC₅₀ (nM) | Key Interaction |
|---|---|---|---|
| 2 | -SH | 15 ± 2 | Mg²⁺ chelation |
| 5 | -F | 10 ± 1 | Hydrophobic pocket filling |
| 3 | -OCH₃ | 45 ± 5 | π-Stacking with Tyr212 |
Data adapted from synthetic analogs in [1].
The 5-fluoro substituent occupies a hydrophobic pocket formed by residues Pro214 and Tyr212, reducing entropy penalties during binding [1]. Methoxy groups at position 3, however, show reduced activity due to steric clashes with the integrase loop (residues 140–149) [1].
Resistance Profile and Second-Generation Derivatives
To address resistance mutations (e.g., G140S/Q148H), second-generation derivatives incorporate bulkier substituents at position 4. For example, 5-fluoro-4-(2,4-difluorobenzyl)-2-mercaptobenzoic acid maintains sub-20 nM IC₅₀ against mutant integrase by forming van der Waals interactions with Gly140 and Gln148 [1]. This aligns with strategies used in cabotegravir, a carbamoyl pyridone INSTI [2].
Respiratory Syncytial Virus Fusion Protein Targeting Mechanisms
Respiratory Syncytial Virus (RSV) employs a fusion (F) protein to enter host cells. The F protein undergoes conformational changes to merge viral and host membranes, a process inhibited by small molecules targeting its prefusion state.
Thiol-Mediated Disruption of Fusion Protein Dynamics
The thiol group of 5-fluoro-2-mercaptobenzoic acid reacts with cysteine residues in the RSV F protein (e.g., Cys294 and Cys298), disrupting disulfide bond formation critical for structural stability [1]. Fluorine’s electronegativity enhances the compound’s solubility in the hydrophobic cavity near the fusion peptide, as shown in molecular dynamics simulations.
Synergy with Benzothiazole Derivatives
Hybrid molecules combining 5-fluoro-2-mercaptobenzoic acid and benzothiazole moieties exhibit enhanced fusion inhibition (EC₅₀ = 0.8 μM) by:
- Blocking the hydrophobic pocket via benzothiazole’s aromatic system.
- Covalently modifying Cys294 via Michael addition [1].
Thioxanthone-Based Triplet Sensitizer Design for Photodynamic Therapy
Thioxanthones are organic photosensitizers that generate reactive oxygen species (ROS) upon light activation. 5-Fluoro-2-mercaptobenzoic acid serves as a precursor for thioxanthone derivatives with improved intersystem crossing (ISC) efficiency.
Synthesis of Fluorinated Thioxanthones
Reaction of 5-fluoro-2-mercaptobenzoic acid with benzoyl chloride derivatives yields 9-fluorothioxanthone-2-carboxylic acid (FTX-COOH), a triplet sensitizer with a 92% ISC quantum yield [1]. Fluorine’s inductive effect stabilizes the excited triplet state, extending its lifetime to 1.2 μs.
Photophysical Properties and Antiviral Activity
FTX-COOH exhibits broad absorption (λₘₐₓ = 420 nm) compatible with tissue-penetrating red light. Upon irradiation, it generates singlet oxygen (¹O₂) and hydroxyl radicals (·OH), which degrade viral envelopes and nucleic acids.
| Sensitizer | ¹O₂ Quantum Yield | Viral Titer Reduction (RSV) |
|---|---|---|
| FTX-COOH | 0.78 | 3.5 log₁₀ |
| Non-fluorinated | 0.65 | 2.1 log₁₀ |
Data from [1].
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
